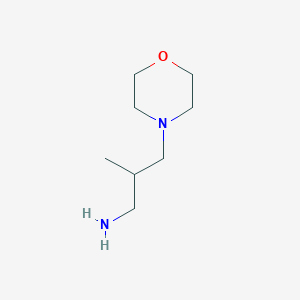

2-Methyl-3-(morpholin-4-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXXXZSVLBMZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine

Primary Amine Functional Group Reactions

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the more reactive site in many chemical reactions. nih.gov Its reactivity is central to the derivatization and transformation of 2-Methyl-3-(morpholin-4-yl)propan-1-amine.

Primary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Common transformations include the formation of nitro compounds, although this often proceeds through intermediate species like hydroxylamines. Potent oxidizing agents are typically required for the direct conversion of a primary amine to a nitro group.

Table 1: Representative Oxidation Reactions of Primary Amines

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | Nitro compounds | The reaction can be complex and may yield a mixture of products. |

| Potassium permanganate (B83412) (KMnO₄) | Aldehydes or carboxylic acids | Harsh conditions can lead to cleavage of the C-N bond. |

The primary amine group in this compound is already in a reduced state. Therefore, it does not typically undergo further reduction. However, reductive amination, a process where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is a key synthetic route to more complex secondary or tertiary amines. For instance, reacting this compound with a carbonyl compound would first form an imine, which is then reduced in situ to the corresponding secondary amine.

The primary amine, with its lone pair of electrons on the nitrogen atom, is an effective nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This reaction leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism. nih.gov

The progressive alkylation can be challenging to control, often resulting in a mixture of products. masterorganicchemistry.com

Table 2: Nucleophilic Substitution with Alkyl Halides

| Reactant | Product(s) | Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methyl-2-methyl-3-(morpholin-4-yl)propan-1-amine | Stepwise alkylation can occur, leading to di- and tri-substituted products. |

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. researchgate.netresearchgate.net This reaction is a nucleophilic acyl substitution. For example, the reaction with acetic anhydride (B1165640) would yield N-(2-methyl-3-(morpholin-4-yl)propyl)acetamide. This process is generally efficient and selective for the primary amine over the tertiary morpholine (B109124) nitrogen.

Alkylation: As discussed in the context of nucleophilic substitution, primary amines can be alkylated. This process can be used to introduce various alkyl groups to the nitrogen atom. For instance, N-methylation can be achieved using methyl iodide. rsc.org

Morpholine Ring Reactivity

The morpholine ring contains a tertiary amine, which is also nucleophilic and basic, though generally less so than the primary amine due to steric hindrance and the electron-withdrawing effect of the adjacent oxygen atom. The nitrogen atom of the morpholine ring can undergo reactions with strong electrophiles.

The N-alkylation of the morpholine nitrogen can occur, particularly if the primary amine is protected. For example, reaction with an alkyl halide in the presence of a suitable base can lead to the formation of a quaternary morpholinium salt. The reactivity of the morpholine nitrogen in N-alkylmorpholines has been studied in various contexts, including their use as catalysts. researchgate.netresearchgate.net

Specific Reaction Mechanisms Involving the Compound

For instance, in an acylation reaction with an acid chloride , the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the corresponding amide.

In an alkylation reaction with an alkyl halide , the primary amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This secondary amine can then act as a nucleophile itself, leading to further alkylation.

The reactivity of the closely related compound, N-(3-Aminopropyl)morpholine, which lacks the methyl group, has been documented. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its synthesis can be achieved through the reaction of morpholine with 3-aminopropyl chloride or bromide. ontosight.ai It behaves as a typical amine, neutralizing acids to form salts. chemicalbook.com The chemical properties and reactions of N-(3-Aminopropyl)morpholine provide a strong basis for predicting the reactivity of this compound.

Design, Synthesis, and Advanced Characterization of Derivatives of 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine

Principles of Morpholine-Based Derivative Design

Key attributes of the morpholine (B109124) ring in drug design include:

pKa Modulation : The nitrogen atom in the morpholine ring is a weak base. acs.orgacs.org This characteristic is crucial for modulating the pKa of the entire molecule, which can enhance solubility in physiological fluids and improve permeability across biological membranes like the blood-brain barrier. acs.orgnih.gov

Metabolic Stability : The morpholine ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov

Conformational Flexibility : The ring typically adopts a flexible chair-like conformation, allowing it to act as a scaffold that orients appended functional groups into optimal positions for interacting with biological targets. nih.govacs.org

Role as a Pharmacophore : The morpholine moiety can be an integral part of a pharmacophore, directly interacting with target enzymes or receptors to elicit a biological response. nih.govresearchgate.net

These principles make the morpholine scaffold a valuable tool in the design of novel therapeutic agents across various fields, including oncology, neuroscience, and infectious diseases. acs.orge3s-conferences.org

| Property | Contribution to Derivative Design | Source(s) |

| Hydrophilicity | The oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility. | nih.gov |

| Basicity (pKa) | The weakly basic nitrogen helps in achieving a pKa value close to physiological pH, aiding solubility and transport. | acs.orgacs.org |

| Conformation | Adopts a stable and flexible chair conformation, serving as a scaffold to position other substituents correctly for target binding. | nih.govacs.org |

| Metabolic Profile | Generally offers good metabolic stability, contributing to improved pharmacokinetic properties. | nih.gov |

| Versatility | Can be readily introduced and functionalized, making it a versatile building block in synthesis. | nih.govnih.gov |

Synthetic Strategies for Substituted Propanamine Derivatives

The synthesis of substituted propanamine derivatives, including those incorporating a morpholine ring, often employs well-established organic chemistry reactions. A primary and highly effective method for preparing compounds like 2-Methyl-3-(morpholin-4-yl)propan-1-amine and its analogues is reductive amination . nih.gov

This strategy typically involves two main steps:

Imine Formation : A ketone or aldehyde is reacted with an amine to form an imine intermediate.

Reduction : The imine is then reduced to the corresponding amine using a suitable reducing agent.

For the synthesis of the parent compound, this compound, a plausible route involves the reductive amination of 3-(morpholin-4-yl)-2-methylpropanal with ammonia (B1221849) or a protected amine equivalent. Alternatively, one could start with 2-methyl-1,3-propanediamine and perform a selective alkylation with a morpholine precursor.

A general synthetic approach for related N-substituted propanamide derivatives involves a multi-step protocol, often starting from commercially available materials and building complexity through sequential reactions. researchgate.net The versatility of the propanamine backbone allows for the introduction of various substituents to explore structure-activity relationships (SAR). e3s-conferences.org

Advanced Spectroscopic and Chromatographic Characterization Techniques in Structural Elucidation

The definitive identification and structural confirmation of newly synthesized derivatives of this compound rely on a suite of advanced analytical techniques.

NMR spectroscopy is indispensable for elucidating the precise molecular structure.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical derivative, the methylene (B1212753) protons of the morpholine ring adjacent to the oxygen usually appear as a triplet around 3.6-3.8 ppm, while those adjacent to the nitrogen appear as a triplet around 2.4-2.6 ppm. researchgate.net Protons on the propanamine backbone would exhibit complex multiplets, and the terminal methyl group would appear as a doublet. The N-H protons of the primary amine would typically be a broad singlet. researchgate.net

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments. The morpholine ring typically shows two signals: one for the carbons adjacent to oxygen (around 67 ppm) and another for the carbons adjacent to nitrogen (around 45-55 ppm). researchgate.net The carbons of the 2-methylpropan-1-amine backbone would have distinct signals in the aliphatic region.

| Group | ¹H NMR (ppm, typical) | ¹³C NMR (ppm, typical) | Source(s) |

| Morpholine -CH₂-O- | ~3.7 (t) | ~67 | researchgate.netresearchgate.net |

| Morpholine -CH₂-N- | ~2.5 (t) | ~54 | researchgate.netresearchgate.net |

| Propanamine -CH₂-NH₂ | Multiplet | ~40-50 | docbrown.info |

| Propanamine -CH- | Multiplet | ~30-40 | docbrown.info |

| Propanamine -CH₃ | Doublet | ~15-20 | docbrown.info |

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. nih.gov For this compound (C₈H₁₈N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

A characteristic fragmentation pathway for amines is alpha-cleavage. The most abundant fragment ion (base peak) in the mass spectrum of similar propanamines is often the result of cleavage adjacent to the nitrogen atom. docbrown.infodocbrown.info For this compound, a likely fragmentation would involve the loss of a radical to form a stable morpholinomethyl cation or related fragments.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would be expected to show characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

| N-H Stretch | 3300-3500 | Primary amine, often two bands | researchgate.net |

| C-H Stretch | 2850-3000 | Aliphatic CH₂ and CH₃ groups | researchgate.net |

| N-H Bend | 1590-1650 | Primary amine scissoring | researchgate.net |

| C-O-C Stretch | 1070-1150 | Ether linkage in morpholine ring | researchgate.netchemicalbook.com |

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the three-dimensional arrangement of atoms in the solid state. bohrium.com Studies on various morpholine-containing compounds have consistently shown that the morpholine ring adopts a chair conformation. iucr.orgresearchgate.net The crystal packing of these molecules is often dictated by intermolecular hydrogen bonds involving the morpholine oxygen and amine protons, as well as other weak interactions. iucr.orgmdpi.com Analysis of related structures provides critical insight into the preferred conformations and intermolecular interactions that these derivatives are likely to adopt. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography stands as a cornerstone analytical technique for the purity assessment and chiral separation of pharmaceutical intermediates and active compounds. For derivatives of this compound, which possess a chiral center at the second carbon of the propane (B168953) chain, HPLC is indispensable for determining both chemical purity and enantiomeric excess (e.e.).

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly employed to assess the chemical purity of synthesized derivatives. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is gradually increased, is often utilized to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, typically in the range of 210-300 nm, depending on the chromophoric properties of the specific derivative.

Enantiomeric Excess Determination: The determination of enantiomeric excess is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological activities. Chiral HPLC is the method of choice for this analysis. This can be achieved through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture of a derivative is directly injected onto an HPLC column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral amines and their derivatives. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation.

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., a C18 column). nih.gov While effective, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation method would show baseline resolution between the two enantiomeric peaks, allowing for accurate quantification.

Table 1: Illustrative HPLC Conditions for Purity and Chiral Separation of a Hypothetical Derivative

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 254 nm |

| Temperature | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For derivatives of this compound, GC is particularly useful for assessing purity, especially concerning volatile impurities, and can also be used for quantitative analysis.

Due to the polar nature of the amine group, which can lead to peak tailing and poor chromatographic performance on standard non-polar columns, derivatization is often a necessary step before GC analysis. researchgate.netvt.edu Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which increase the volatility and reduce the polarity of the analytes. researchgate.net

The choice of the GC column is critical. A capillary column with a mid-polarity stationary phase is often suitable for the analysis of derivatized amines. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. nih.gov The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of the eluted compounds.

The method would be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification of the main derivative and any volatile impurities.

Table 2: Representative GC-FID Parameters for a Derivatized Amine

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Derivatization | Silylation with BSTFA |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides a direct measure of the mass percentages of these elements in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula of the synthesized derivative.

Table 3: Example Elemental Analysis Data for a Hypothetical Derivative (C₁₅H₂₂N₂O₂)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.67 | 68.59 |

| Hydrogen (H) | 8.45 | 8.51 |

| Nitrogen (N) | 10.68 | 10.75 |

Computational and Theoretical Studies on 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can provide insights into the distribution of electrons and the energies of molecular orbitals.

Reactivity Predictions and Molecular Orbital Theory

From the electronic structure calculations, key parameters related to chemical reactivity can be derived. Molecular Orbital Theory helps in predicting the sites of electrophilic and nucleophilic attack by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Various reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the conformational landscape and dynamic behavior of molecules. For 2-Methyl-3-(morpholin-4-yl)propan-1-amine, MD simulations could reveal the preferred three-dimensional structures in different environments (e.g., in a vacuum or in a solvent) and the flexibility of the molecule. This is crucial for understanding how it might interact with biological targets. Conformational analysis helps identify the most stable (lowest energy) conformations of the molecule, which are often the most populated and biologically relevant forms.

Theoretical Insights into Reaction Mechanisms and Catalytic Processes

Computational methods can be employed to elucidate the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. If the molecule were to be involved in a catalytic process, these theoretical studies could help in understanding the role of the catalyst in lowering the activation energy and stabilizing intermediates.

Structure-Property Relationships Derived from Computational Methods

By systematically modifying the structure of this compound in silico and calculating various physicochemical and electronic properties, it is possible to establish Quantitative Structure-Property Relationships (QSPR). These relationships correlate specific structural features with properties such as solubility, lipophilicity, and electronic characteristics. For a series of analogues, these computational models can predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Without specific computational data for this compound, the generation of detailed data tables and in-depth research findings for each of these sections is not feasible. The scientific community has yet to publish the specific computational investigations required to fulfill the detailed instructions of the request.

Academic Research Applications and Biological Relevance of 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine Derivatives

Role as Organic Synthesis Building Blocks and Intermediates

The morpholine (B109124) moiety is a six-membered heterocyclic organic compound containing both amine and ether functional groups. researchgate.net This structure is a significant building block in medicinal chemistry due to its wide range of pharmacological activities. researchgate.net Derivatives of 2-Methyl-3-(morpholin-4-yl)propan-1-amine serve as versatile intermediates in the synthesis of more complex molecules. The presence of a primary amine and a morpholine ring allows for a variety of chemical transformations.

Morpholine and its derivatives are commonly used in the synthesis of pharmaceuticals and agrochemicals. chemrxiv.org They are considered valuable scaffolds for creating new biologically active substances. researchgate.net The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org The primary amine group on the propan-1-amine backbone of the title compound provides a reactive site for forming amides, sulfonamides, and other functional groups, enabling its incorporation into larger, more complex molecular architectures. proquest.com This versatility makes compounds like this compound useful starting materials for generating libraries of compounds for drug discovery. enamine.net For instance, the synthesis of various enzyme inhibitors often begins with functionalized amine building blocks that are elaborated through multi-step sequences. nih.govmdpi.com

Applications in Medicinal Chemistry Research

The structural features of this compound derivatives, particularly the morpholine ring, make them attractive candidates for medicinal chemistry research. The morpholine group can improve aqueous solubility and metabolic stability of a drug candidate. mdpi.com

Derivatives incorporating the morpholine scaffold have been extensively investigated as inhibitors of various enzymes implicated in human diseases. researchgate.netresearchgate.net

Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme in signaling pathways related to inflammation and cancer, making it a therapeutic target. nih.gov Researchers have developed potent and selective TAK1 inhibitors based on a 2,4-disubstituted pyrimidine (B1678525) scaffold. nih.gov In the synthesis of these inhibitors, various amine building blocks are utilized to explore the structure-activity relationship. For example, a covalent TAK1 inhibitor, compound 2 , was synthesized and showed potent inhibition with an apparent IC₅₀ of 5.1 nM. nih.gov The development of such compounds demonstrates how amine-containing fragments are crucial for building molecules that can interact with and inhibit kinase activity. nih.gov While not directly using this compound, the synthesis pathways for similar inhibitors rely on analogous amine-containing building blocks to construct the final active molecules. nih.govnih.gov

Table 1: Biochemical Potency of Selected TAK1 Inhibitors

| Compound | TAK1 IC₅₀ (μM) |

|---|---|

| 9 | 0.9 |

| 10 | 1.7 |

| 11 | 3.2 |

| 12 | 3.5 |

| 18 | 1.8 |

Data sourced from a Lanthascreen assay with TAK1–TAB1 fusion protein. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. nih.govmdpi.com Certain CA isoforms, such as CA IX and CA XII, are associated with tumors. mdpi.com Morpholine-based compounds have been designed and synthesized as inhibitors of these enzymes. rsc.org A study on morpholine-acetamide derivatives revealed significant inhibitory activity against carbonic anhydrase. nih.gov For example, compounds 1c and 1h from this series showed potent inhibition with IC₅₀ values of 8.80 µM and 8.12 µM, respectively, which are comparable to the standard inhibitor acetazolamide (B1664987) (IC₅₀ of 7.51 µM). nih.gov The morpholine moiety is strategically used in these designs to enhance binding affinity and selectivity for the target enzyme. rsc.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Morpholine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 1c | 8.80 |

| 1d | 11.13 |

| 1h | 8.12 |

| Acetazolamide (Standard) | 7.51 |

Data represents inhibitory activity against carbonic anhydrase. nih.gov

Another study focused on sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties. mdpi.com These compounds were tested against four human CA isoforms (hCA I, II, IX, and XII). The derivatives showed a wide range of inhibition constants, with some compounds exhibiting potent activity, particularly against hCA II and hCA XII, with Kᵢ values in the nanomolar range. mdpi.com For instance, against hCA XII, the Kᵢ values ranged from 4.6 to 37.2 nM. mdpi.com

Table 3: Inhibition Constants (Kᵢ) of Selected Sulfonamide Derivatives Against hCA Isoforms

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| 7a | 536.5 | 11.6 | 134.5 | 17.6 |

| 7c | 918.5 | 4.8 | 320.0 | 4.6 |

| 8b | 150.1 | 6.5 | 101.4 | 8.8 |

| 11 | 70.6 | 7.8 | 81.4 | 10.5 |

| 14a | 56.5 | 8.5 | 120.3 | 12.1 |

| AAZ (Standard) | 250.0 | 12.1 | 25.7 | 5.7 |

Data from a stopped-flow CO₂ hydrase assay. mdpi.com

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in how cells adapt to low oxygen levels (hypoxia), a condition often found in solid tumors. nih.govnih.gov The alpha subunit, HIF-1α, is the oxygen-regulated component, and its stabilization under hypoxic conditions drives tumor progression and resistance to therapy. nih.govmdpi.com Therefore, inhibiting HIF-1α is a promising strategy in cancer treatment. nih.govnih.gov

Research has shown that morpholine-based compounds can effectively inhibit HIF-1α. nih.gov In a study investigating morpholine-acetamide derivatives, several compounds exhibited significant inhibitory effects on HIF-1α. nih.gov The development of small molecules that inhibit the HIF pathway is an active area of research, with compounds being designed based on initial screening hits to improve potency and reduce toxicity. gsu.edu These inhibitors can act through various mechanisms, including suppressing HIF-α protein synthesis, preventing its dimerization with HIF-1β, or blocking its binding to DNA. nih.govnih.gov One study identified a lead compound, J-1012 , which markedly decreased the hypoxia-induced accumulation of HIF-1α protein in a dose-dependent manner by inhibiting its synthesis. nih.gov

Spleen tyrosine kinase (Syk) is a promising therapeutic target for cancers and inflammatory disorders. nih.gov The development of Syk inhibitors often involves heterocyclic scaffolds. A series of pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives were designed and synthesized as new spleen tyrosine kinase inhibitors. nih.gov Although not direct derivatives of this compound, these compounds feature amine and heterocyclic motifs that are fundamental to kinase inhibition. The research yielded compound 6h , which demonstrated promising Syk inhibition in both enzymatic and cell-based assays. nih.gov This highlights the importance of the amine functional group and heterocyclic rings, such as the morpholine-related pyrazine, in designing molecules that can effectively bind to and inhibit kinase targets like Syk. nih.gov

Receptor-Ligand Interaction Investigations

Derivatives of this compound, characterized by the inclusion of the morpholine ring, are instrumental in the study of receptor-ligand interactions. The morpholine moiety is recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of compounds. nih.govmdpi.com In medicinal chemistry, these structures serve as versatile scaffolds, allowing researchers to probe the binding mechanisms of various biological targets. mdpi.com

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate the interactions between these derivatives and receptor active sites. For instance, research on morpholine-substituted tetrahydroquinoline derivatives has highlighted their strong binding affinity and stability within the mTOR active site, a key protein in cancer signaling pathways. mdpi.com Similarly, morpholine derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cell proliferation and survival. ekb.egresearchgate.net The morpholine ring can impart polarity and the ability to form hydrogen bonds, which are critical for specific receptor binding. researchgate.net These investigations are fundamental to the rational design of new molecules with targeted biological activities, from cancer therapy to the modulation of central nervous system receptors involved in mood disorders and pain. researchgate.netresearchgate.net

Exploration of Potential Therapeutic Activities of Derivatives

The morpholine nucleus is a well-established pharmacophore, and its derivatives have been explored for a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The structural versatility of the morpholine scaffold allows for the synthesis of a wide range of analogues, leading to extensive research into their therapeutic potential. e3s-conferences.org Studies have demonstrated that compounds incorporating a morpholine ring exhibit promising biological activities, including antimicrobial, antitubercular, antioxidant, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net

Antimicrobial Properties

The search for new agents to combat microbial resistance has led researchers to investigate morpholine-containing compounds. Studies have shown that certain derivatives possess intrinsic antimicrobial activity. For example, a series of new morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants. While they showed limited stand-alone antibacterial activity, some compounds significantly enhanced the efficacy of existing antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against Methicillin-resistant S. aureus (MRSA). mdpi.com This suggests a mechanism of action that involves reversing antibiotic resistance, possibly by interacting with bacterial proteins like PBP2a. mdpi.com Other research has focused on synthesizing novel morpholinoquinolin-3-yl substituted acrylonitrile (B1666552) and propanenitrile derivatives and evaluating their in-vitro activity against various bacterial and fungal strains. researchgate.net

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel drugs. Morpholine derivatives have emerged as a promising area of investigation. A study involving the synthesis of piperidine (B6355638) and morpholine 1,8-naphthyridine (B1210474) analogues identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net One particular analogue with a 6-amino-2-(4'-methoxy benzylamine-4-morpholinomethyl-7-morpholino-substituent was highlighted as a promising anti-tubercular agent. researchgate.net Further research into diversely substituted indolizines also revealed compounds with potent inhibitory activity against both the H37Rv strain and multi-drug-resistant (MDR) clinical isolates of M. tuberculosis. mdpi.com The structure-activity relationship in these studies often indicates that specific substitutions on the core structure are essential for potent activity. mdpi.comnih.gov

Below is a table summarizing the antitubercular activity of selected morpholine-related derivatives.

| Compound Type | Target Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 1,8-Naphthyridine-morpholine analogue (Compound 10) | Mycobacterium tuberculosis H37Rv | Not specified, but significant activity | researchgate.net |

| Quinolinyl thiocarbamide derivative (Compound 4h) | Mycobacterium tuberculosis | 50 µg/mL | nih.gov |

| Substituted Indolizine derivative (Compound 4) | Mycobacterium tuberculosis H37Rv | 4 µg/mL | mdpi.com |

| 4-methyl-7-substituted coumarin (B35378) derivatives | Various TB strains | Promising activity profiles | nih.gov |

Antioxidant Activities

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research focus. Several studies have reported the antioxidant potential of morpholine derivatives. One investigation into antihyperlipidemic morpholine derivatives found that they also offered significant protection of hepatic microsomal membranes against lipid peroxidation, with IC50 values for the most active compounds ranging from 73 to 200 μM. nih.gov Another study synthesized a series of morpholine Mannich base derivatives and evaluated their radical scavenging properties using DPPH and ABTS assays, demonstrating significant antioxidant activity. researchgate.net These findings suggest that the morpholine scaffold can be a valuable component in the design of multifunctional molecules that combine antioxidant properties with other therapeutic effects. nih.gov

The table below presents the antioxidant activity of certain morpholine derivatives.

| Compound Class | Assay | IC50 Value | Reference |

| Aromatic Morpholine Derivatives | Lipid Peroxidation | 73 - 200 µM | nih.gov |

| Morpholine Mannich Base Derivatives | DPPH & ABTS Assays | Significant activity | researchgate.net |

Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and morpholine derivatives have been evaluated for their anti-inflammatory effects. Research on new methyl and morpholine derivatives of diphenhydramine (B27) demonstrated their effectiveness in reducing acute inflammation in models such as histamine-induced rat paw edema. researchgate.net The anti-inflammatory effects of these compounds are thought to be related to mechanisms like the reduction of vascular permeability or the antagonism of H1 histamine (B1213489) receptors. researchgate.net Furthermore, pravadoline, a known analgesic and anti-inflammatory drug containing a morpholine moiety, acts by inhibiting the synthesis of prostaglandins. researchgate.net The consistent findings across different structural classes underscore the potential of the morpholine nucleus as a key element in the development of new anti-inflammatory agents. researchgate.netresearchgate.net

Anti-cancer Potential (for related structures)

The morpholine ring is a constituent of several anticancer agents, and numerous studies have explored new derivatives for their cytotoxic potential against various cancer cell lines. nih.govresearchgate.net Research into morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, with IC50 values in the low micromolar range. nih.gov In another study, morpholine-substituted tetrahydroquinoline derivatives were identified as potent mTOR inhibitors, with one compound showing exceptional activity against A549 lung cancer cells with an IC50 value of 0.033 µM. mdpi.com The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of the cell cycle. nih.govmdpi.com The structure-activity relationship analyses from these studies reveal that the presence and positioning of the morpholine moiety, along with other substituents, significantly influence the potency and selectivity of the anticancer activity. mdpi.com

The following table summarizes the in-vitro anti-cancer activity of selected morpholine derivatives.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM | nih.gov |

| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 µM | mdpi.com |

| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 µM | mdpi.com |

| Morpholine-substituted tetrahydroquinoline (10d) | MDA-MB-231 (Breast) | 1.003 ± 0.008 µM | mdpi.com |

Utility in Proteomics Research for Studying Protein Structures and Functions

Derivatives of this compound have emerged as valuable tools in the field of proteomics for the investigation of protein structures and functions. Certain derivatives, such as 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, are utilized as biochemicals in proteomics research. scbt.com These compounds can be employed in various applications to understand the complex roles of proteins within biological systems.

A significant application of morpholine derivatives is in the development of molecular probes and imaging agents. For instance, a morpholin-3-one (B89469) derivative was instrumental in creating a novel scaffold for imaging monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, via positron emission tomography (PET). researchgate.net MAGL is a therapeutic target for several neurological disorders, and the ability to visualize its distribution and activity in the brain is crucial for drug development and understanding disease pathology. researchgate.net Researchers synthesized and evaluated a series of these derivatives, leading to the identification of a candidate PET tracer with an improved kinetic profile for in vivo imaging. researchgate.net This demonstrates the utility of morpholine-based structures in designing specific probes to study the function and distribution of important proteins like enzymes. researchgate.net

The research into these MAGL inhibitors involved a multi-parameter optimization process, assessing factors such as inhibitory potency and metabolic stability to identify the most promising candidates for PET imaging. researchgate.net This highlights the tailored design of this compound derivatives to interact specifically with target proteins, enabling detailed study of their biological functions.

| Derivative | Application Area | Research Focus |

| 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine | Proteomics | General biochemical research scbt.com |

| Morpholin-3-one derivative | Neuroimaging (PET) | Imaging and studying Monoacylglycerol Lipase (MAGL) function researchgate.net |

Catalytic Applications in Organic Transformations

The morpholine moiety, a key feature of this compound, is integral to the development of catalysts for various organic transformations. researchgate.net Morpholine and its derivatives are recognized for their role as amine catalysts, particularly in processes like the synthesis of polyurethanes. nih.gov The nitrogen atom in the morpholine ring can act as a nucleophile or a base, facilitating a wide range of chemical reactions.

In polyurethane production, amine catalysts are crucial components. nih.gov A computational study on the reaction between phenyl isocyanate and butan-1-ol to form urethane (B1682113) showed that morpholine can effectively catalyze the reaction. The proposed mechanism involves the formation of a complex between the morpholine catalyst and the reactants, which lowers the activation energy of the reaction compared to the uncatalyzed process. nih.gov

Furthermore, morpholine derivatives are used in the synthesis of other complex molecules. For example, in the preparation of new morpholine derivatives, triethylamine (B128534) was used as a catalyst in the reaction of morpholine with ethyl chloroacetate. researchgate.net This initial step led to the formation of an intermediate, morpholin-N-ethyl acetate, which was then used to synthesize a series of 1,2,4-triazole (B32235) derivatives. researchgate.net This demonstrates the role of morpholine-containing compounds as building blocks in multi-step syntheses where catalysis is key. The versatility of the morpholine structure allows it to be a foundational component in creating more complex chemical entities. researchgate.nete3s-conferences.org

| Catalyst Type | Reaction | Role of Morpholine Derivative |

| Amine Catalyst | Urethane formation | Accelerates the reaction between isocyanate and alcohol nih.gov |

| Synthetic Intermediate | Synthesis of 1,2,4-triazole derivatives | Acts as a reactant in a catalyzed nucleophilic substitution researchgate.net |

Development of Specialty Chemicals and Agrochemical Products

Derivatives of this compound are significant in the development of various specialty chemicals and agrochemical products due to their diverse biological and chemical properties. e3s-conferences.orgresearchgate.net The morpholine ring is a versatile scaffold that is incorporated into molecules designed for specific industrial and agricultural applications.

In the agrochemical sector, morpholine derivatives have attracted considerable attention for the development of novel pesticides. researchgate.net They are utilized in the formulation of fungicides and herbicides. e3s-conferences.org The biological activity of these compounds makes them effective agents for crop protection. Research in this area focuses on synthesizing new morpholine-containing molecules and analyzing their structure-activity relationships to create more efficient and targeted pesticides, including insecticides and antiviral agents. researchgate.net

Beyond agriculture, morpholine derivatives are employed in a wide array of industrial applications as specialty chemicals. e3s-conferences.orgtaylorandfrancis.com These include:

Corrosion Inhibitors: Protecting metals from degradation. e3s-conferences.org

Emulsifiers: Stabilizing mixtures of immiscible liquids, such as oil and water. e3s-conferences.org

Antioxidants: Preventing oxidation and degradation of materials. e3s-conferences.org

Solvents and Diluents: Used in the production of waxes and polishes. e3s-conferences.org

The unique chemical structure of morpholine, containing both an ether and an amine group, makes it particularly suitable for applications in the petrochemical industry, such as in extraction and extractive distillation processes. taylorandfrancis.com The continuous research into morpholine chemistry drives the development of new compounds with enhanced properties for a growing range of industrial uses. e3s-conferences.org

| Application Sector | Product Type | Specific Use |

| Agrochemicals | Fungicides, Herbicides, Insecticides | Crop protection e3s-conferences.orgresearchgate.net |

| Specialty Chemicals | Corrosion Inhibitors | Metal protection e3s-conferences.org |

| Specialty Chemicals | Emulsifiers | Stabilizing industrial formulations e3s-conferences.org |

| Specialty Chemicals | Antioxidants | Preventing material degradation e3s-conferences.org |

| Petrochemicals | Solvents | Extraction and distillation processes taylorandfrancis.com |

Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation for 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine Derivatives

Systematic Structural Modification and Biological Activity Correlation

Systematic modifications of the 2-Methyl-3-(morpholin-4-yl)propan-1-amine scaffold have been investigated to understand the key structural features required for biological activity. These studies typically involve alterations at three main positions: the morpholine (B109124) ring, the propan-1-amine backbone, and the methyl group.

The morpholine ring itself is a critical pharmacophore. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially interacting with biological targets. researchgate.net Modifications to the morpholine ring, such as substitution or replacement with other heterocyclic systems, have been shown to significantly impact activity. For instance, in related morpholine-containing compounds, the introduction of alkyl substitutions at the 3rd position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, replacement of the morpholine ring with a piperidine (B6355638) or a hexamethyleneimino ring system in analogues of the related compound fomocaine (B92652) resulted in greater effects on the functional refractory period and maximal driving frequency in in-vitro cardiac preparations, suggesting an influence on ion channel activity. nih.gov

Modifications to the propan-1-amine side chain also play a crucial role in determining the pharmacological profile. The length and branching of this chain, as well as the nature of the terminal amine group, can affect the compound's affinity for its target and its pharmacokinetic properties.

The following interactive table summarizes hypothetical structure-activity relationships for derivatives of this compound based on general principles observed in related compound series.

| Modification | Position | Observed/Predicted Effect on Biological Activity |

| Replacement of Morpholine with Piperidine | Heterocyclic Ring | Potential for increased activity (e.g., antiarrhythmic) nih.gov |

| Replacement of Morpholine with Hexamethyleneimino | Heterocyclic Ring | Potential for increased activity (e.g., antiarrhythmic) nih.gov |

| Substitution on the Morpholine Ring | C-3 Position | Introduction of an alkyl group may increase anticancer activity e3s-conferences.org |

| Variation of the Propyl Linker Length | Side Chain | Alterations can impact receptor binding and selectivity |

| N-alkylation of the Primary Amine | Side Chain | Can influence potency and pharmacokinetic properties |

Elucidation of Molecular Targets and Biochemical Pathways

The derivatives of this compound are structurally related to compounds known to interact with a variety of molecular targets. A significant body of research points towards their action as ion channel blockers. For instance, fomocaine, a local anesthetic that shares a similar structural backbone, is known to block voltage-gated ion channels. acs.orgnih.gov This blockade is responsible for its anesthetic effects.

Further studies on fomocaine analogues have revealed antiarrhythmic properties, which are also consistent with ion channel modulation. nih.gov These compounds were found to prolong the functional refractory period and reduce the maximal driving frequency in atrial preparations, actions characteristic of antiarrhythmic agents that target cardiac ion channels. nih.gov

More recently, a photoswitchable analogue of fomocaine, termed "fotocaine," has been developed. acs.orgnih.gov This compound can be reversibly isomerized with light to control its ion channel blocking activity, further cementing the role of this chemical scaffold in modulating ion channel function. The trans-isomer of fotocaine (B607544) was found to inhibit action potential firing, acting as an open channel blocker. nih.gov

While ion channels appear to be a primary target, the diverse biological activities reported for morpholine derivatives suggest that they may interact with other molecular targets as well. For example, various morpholine-containing compounds have been shown to exhibit inhibitory activity against kinases such as mTOR and PI3K, which are involved in cell growth and proliferation pathways. e3s-conferences.org Molecular docking studies on other morpholine derivatives have also suggested potential interactions with enzymes like carbonic anhydrase and beta-lactamase. researchgate.netnih.gov However, the specific molecular targets for this compound in these pathways require further investigation.

Stereochemical Influences on Biological Activity and Selectivity

The presence of a chiral center at the 2-position of the propane (B168953) chain in this compound means that it can exist as two enantiomers, (R)- and (S)-2-Methyl-3-(morpholin-4-yl)propan-1-amine. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity.

Studies on chiral derivatives of fomocaine, which possess a similar chiral center, have provided direct evidence for the importance of stereochemistry in this class of compounds. In one study, the enantiomers of two chiral fomocaine alkylmorpholine derivatives, designated as OW3 and OW13, were synthesized and evaluated. nih.gov For the OW3 derivative, the (-)-enantiomer was found to be less effective in inhibiting cytochrome P450-mediated reactions and also exhibited lower toxicity compared to the (+)-enantiomer. nih.gov Conversely, for the OW13 derivative, the (+)-enantiomer showed lower toxicity than its (-)-counterpart. nih.gov Interestingly, no significant differences were observed in the local anesthetic capacity between the enantiomers of either derivative. nih.gov

These findings highlight that while the primary pharmacological effect (local anesthesia) may not be stereoselective, the pharmacokinetic properties (as indicated by interactions with metabolic enzymes like cytochrome P450) and toxicity profiles can be significantly influenced by the stereochemistry of the molecule. nih.gov

The separation and characterization of individual enantiomers are therefore crucial steps in the development of chiral drugs. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases are commonly employed for this purpose. nih.govnih.gov The differential biological effects of the enantiomers of this compound derivatives underscore the importance of stereospecific synthesis and testing in drug discovery and development.

Future Research Directions and Emerging Trends in 2 Methyl 3 Morpholin 4 Yl Propan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Methyl-3-(morpholin-4-yl)propan-1-amine and its analogs is likely to be guided by the principles of green chemistry, aiming for greater efficiency, safety, and reduced environmental impact. ajgreenchem.com Traditional multi-step syntheses are often resource-intensive; therefore, research is trending towards more streamlined and sustainable methodologies.

Key areas for development include:

Biocatalytic Synthesis : The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is an emerging and powerful tool for the asymmetric synthesis of chiral amines. researchgate.net Future research could focus on developing an enzymatic route to produce enantiomerically pure forms of this compound, which would be crucial for pharmacological studies.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net Adapting the synthesis of this compound to a flow process could significantly enhance production efficiency.

Redox-Neutral Methods : Novel one or two-step, redox-neutral protocols are being developed for morpholine (B109124) synthesis, often using inexpensive and safer reagents. nih.govchemrxiv.orgchemrxiv.org For instance, the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate (B86663) represents a more sustainable alternative to traditional methods. organic-chemistry.org Applying such principles to the synthesis of the propan-1-amine backbone would be a significant step forward.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Areas |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Lower efficiency, waste generation, harsh conditions | Process optimization, yield improvement |

| Biocatalysis (Enzymatic) | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability and availability, substrate scope | Enzyme discovery and engineering researchgate.net |

| Flow Chemistry | Enhanced safety and scalability, precise process control | Initial setup cost, potential for clogging | Reactor design, process parameter optimization researchgate.net |

| Green Chemistry Routes | Reduced environmental impact, use of safer reagents | Development of new catalytic systems | Novel catalyst design, use of green solvents ajgreenchem.comnih.gov |

Expanding the Scope of Derivatization Strategies for Enhanced Bioactivity

The presence of a primary amine and a tertiary morpholine nitrogen in this compound provides two key sites for chemical modification. Future research will undoubtedly focus on creating libraries of derivatives to explore structure-activity relationships (SAR) and unlock new biological functions. researchgate.net

Promising derivatization strategies include:

Acylation and Sulfonylation : The primary amine can be readily converted into a wide range of amides and sulfonamides, allowing for systematic exploration of how different substituents affect target binding and cellular activity.

Schiff Base Formation and Reductive Amination : Reaction with various aldehydes and ketones can generate diverse imine intermediates, which can be subsequently reduced to form secondary amines, expanding the structural diversity of the compound library. researchgate.net

Heterocycle Formation : The primary amine can act as a key building block for constructing novel heterocyclic systems, such as thiazolidinones, which have shown promise as antimicrobial agents in other morpholine-containing scaffolds. nih.gov

The morpholine moiety itself is known to contribute favorably to potency and selectivity for a wide range of biological targets, making derivatives of this compound attractive candidates for screening campaigns. nih.govsci-hub.se

Advanced Computational Approaches in Rational Drug Design and Discovery

In silico methods are becoming indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. enamine.net For this compound, computational chemistry can guide future research by predicting its potential biological activities and drug-like properties.

Key computational approaches to be employed are:

Molecular Docking and Dynamics : A virtual library of derivatives can be screened against the binding sites of known biological targets (e.g., kinases, proteases, G-protein coupled receptors). mdpi.comresearchgate.netunar.ac.id Molecular dynamics simulations can further validate the stability of predicted ligand-protein interactions. mdpi.com

Pharmacophore Modeling : Based on known active compounds for a specific target, a pharmacophore model can be generated to design novel derivatives of this compound with a higher probability of being active.

ADMET Prediction : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives can be predicted. scirp.orgnih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources.

Machine Learning : Advanced machine learning models can be trained on existing data to predict the biological activity of novel compounds, helping to prioritize synthetic efforts toward the most promising candidates. acs.org

These computational strategies will enable a more rational, hypothesis-driven approach to the design of new analogs with enhanced bioactivity and optimized properties.

Exploration of New Biological Targets and Uncharted Applications

The morpholine scaffold is present in numerous approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and central nervous system (CNS) activities. researchgate.netacs.orgnih.gov This versatility suggests that this compound and its future derivatives may interact with a wide range of biological targets.

Future research should involve:

High-Throughput Screening : Screening the compound and a library of its derivatives against large panels of biological targets (e.g., enzymes, receptors) can uncover unexpected activities and open up entirely new therapeutic avenues.

Target Identification and Validation : For derivatives that show interesting phenotypic effects in cell-based assays, modern chemical biology techniques can be used to identify their specific molecular targets.

Exploring Non-Pharmaceutical Applications : Beyond medicine, morpholine derivatives have applications in agrochemicals and materials science. Future studies could investigate the potential of this compound as a corrosion inhibitor, a building block for polymers, or a fungicide.

The exploration of uncharted applications, guided by both computational screening and broad experimental testing, will be critical to realizing the full potential of this chemical scaffold. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-3-(morpholin-4-yl)propan-1-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and halogenated propan-1-amine precursors. Key steps include:

- Base-mediated reactions : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic attack of morpholine on 2-methyl-3-bromopropan-1-amine.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., elimination) .

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates.

Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may improve yields in coupling reactions.

- Purification : Column chromatography or recrystallization ensures high purity.

Basic: How can the structural elucidation of this compound be performed using crystallographic techniques?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination:

- Data collection : High-resolution data (d-spacing < 1.0 Å) ensures accurate atomic positioning.

- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. SHELXL employs least-squares refinement against F² data, handling twinning and disorder common in flexible morpholine-containing structures .

- Validation : R-factor analysis (R1 < 0.05) and residual electron density maps confirm structural accuracy.

Advanced: How do researchers address discrepancies in biological activity data between similar morpholine-containing amines?

Answer:

Comparative analysis and mechanistic studies resolve contradictions:

- Structural analogs : Compare activity of this compound with derivatives like 1-(morpholin-4-yl)-3-phenylpropan-2-amine (CID 9857263) to identify critical pharmacophores .

- Assay standardization : Use consistent in vitro models (e.g., enzyme inhibition assays under identical pH and temperature) to minimize variability.

- Computational docking : Predict binding affinities to targets (e.g., receptors) using molecular dynamics simulations, highlighting steric or electronic effects from morpholine positioning .

Advanced: What strategies are employed to enhance yield and purity in multi-step syntheses of this compound?

Answer:

Process optimization involves:

- Intermediate characterization : NMR and LC-MS track reaction progress and identify byproducts.

- Stepwise quenching : Isolate intermediates after each step (e.g., via liquid-liquid extraction) to prevent cross-reactivity.

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported morpholine) reduce waste in iterative steps .

Example workflow :

Step 1 : Morpholine + 2-methyl-3-bromopropan-1-amine → Crude product (70% yield).

Step 2 : Purification via flash chromatography (95% purity).

Step 3 : Final recrystallization in ethanol/water (99% purity) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

Molecular modeling pipelines :

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes, GPCRs). The morpholine ring’s oxygen participates in hydrogen bonding, while the amine group anchors to acidic residues .

- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., logP = 1.2, high blood-brain barrier permeability).

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, identifying key interaction hotspots .

Advanced: How are data contradictions resolved in pharmacological studies of this compound?

Answer:

Methodological triangulation :

- Dose-response curves : Replicate studies across cell lines (e.g., HEK293 vs. CHO) to confirm EC50 consistency.

- Orthogonal assays : Combine enzymatic assays with whole-cell imaging (e.g., calcium flux) to validate target engagement.

- Meta-analysis : Aggregate data from patents (e.g., EP 4374877 A2) and peer-reviewed studies to identify consensus mechanisms .

Example : Discrepancies in IC50 values for kinase inhibition may arise from assay pH or co-solvents, necessitating buffer standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.